2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone is an organic compound classified within the broader category of benzofurans and morpholines. This compound features a complex structure that combines a benzofuran moiety with a phenylmorpholine, indicating potential for diverse chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 323.4 g/mol .
The synthesis of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone can be achieved through several methods:
The molecular structure of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone consists of:
The compound's structural representation can be depicted using its SMILES notation: CC(=O)C1=CC=C(C2=C1OCC2)N(CCO)C(C=C)C .
The compound undergoes various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone involves its interaction with specific biological targets. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The exact mechanism can vary based on the target and context but generally involves binding to active sites on proteins or enzymes, leading to altered biological responses .
The compound has a boiling point around 294 °C at standard atmospheric pressure, indicating its relatively high thermal stability compared to many organic compounds .
The applications of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone are diverse:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: